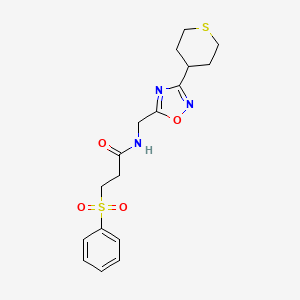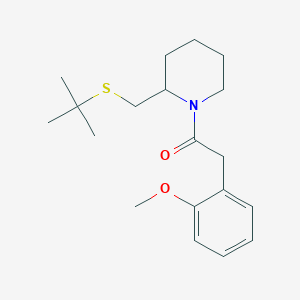
1-(2-((Tert-butylthio)methyl)piperidin-1-yl)-2-(2-methoxyphenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-((Tert-butylthio)methyl)piperidin-1-yl)-2-(2-methoxyphenyl)ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is also known as TAK-659 and is a potent inhibitor of Bruton's tyrosine kinase (BTK). BTK is a crucial enzyme that plays a significant role in B-cell development and function. The inhibition of BTK has been shown to have therapeutic potential in various diseases, including cancer and autoimmune disorders.
Wirkmechanismus
TAK-659 selectively binds to the active site of BTK, inhibiting its activity. BTK is a crucial enzyme that plays a significant role in B-cell development and function. The inhibition of BTK leads to the suppression of B-cell receptor signaling, resulting in the suppression of B-cell proliferation and survival. This mechanism of action makes TAK-659 a promising therapeutic agent in the treatment of B-cell malignancies and autoimmune disorders.
Biochemical and Physiological Effects:
TAK-659 has been shown to have significant biochemical and physiological effects. The compound has been shown to selectively inhibit BTK, leading to the suppression of B-cell receptor signaling, resulting in the suppression of B-cell proliferation and survival. TAK-659 has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent in the treatment of autoimmune disorders.
Vorteile Und Einschränkungen Für Laborexperimente
TAK-659 has several advantages and limitations for lab experiments. One of the significant advantages of TAK-659 is its high selectivity for BTK, making it a potent inhibitor of B-cell receptor signaling. However, one of the limitations of TAK-659 is its poor solubility, which can make it challenging to use in lab experiments.
Zukünftige Richtungen
There are several future directions for the research and development of TAK-659. One of the significant future directions is the clinical development of the compound in the treatment of B-cell malignancies and autoimmune disorders. Another future direction is the development of new and improved synthesis methods for TAK-659, which can improve its solubility and overall efficacy. Additionally, the identification of new targets for TAK-659 and the development of combination therapies can also be a promising future direction for the research and development of TAK-659.
Synthesemethoden
The synthesis of TAK-659 involves a series of chemical reactions that result in the formation of the final compound. The synthesis process starts with the reaction of tert-butylthiomethyl chloride with piperidine, followed by the reaction of the resulting compound with 2-methoxybenzaldehyde. The final step involves the cyclization of the resulting compound to form TAK-659.
Wissenschaftliche Forschungsanwendungen
TAK-659 has shown significant potential in the treatment of various diseases, including B-cell malignancies and autoimmune disorders. The compound has been shown to selectively inhibit BTK, which leads to the inhibition of B-cell receptor signaling, resulting in the suppression of B-cell proliferation and survival. TAK-659 has also shown promising results in preclinical studies in the treatment of chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).
Eigenschaften
IUPAC Name |
1-[2-(tert-butylsulfanylmethyl)piperidin-1-yl]-2-(2-methoxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO2S/c1-19(2,3)23-14-16-10-7-8-12-20(16)18(21)13-15-9-5-6-11-17(15)22-4/h5-6,9,11,16H,7-8,10,12-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPDKLZFQQMOWGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SCC1CCCCN1C(=O)CC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl N-[(2S)-2-amino-2-cyclohexylethyl]carbamate](/img/structure/B2905464.png)
![N-[(2-Chlorophenyl)-cyanomethyl]-2-methyl-3-(1,3,5-trimethylpyrazol-4-yl)propanamide](/img/structure/B2905465.png)
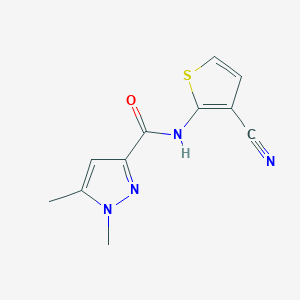

![2,4-difluoro-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide](/img/structure/B2905471.png)
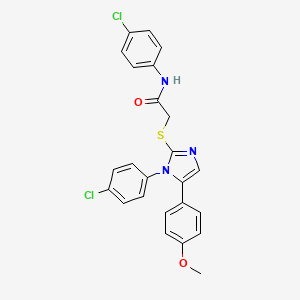
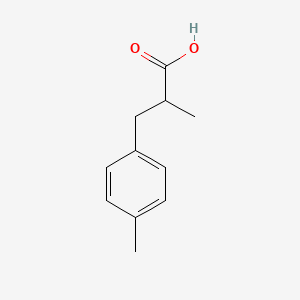
![4-methyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiazole-5-carboxamide](/img/structure/B2905474.png)
![cyclohexyl(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2905475.png)
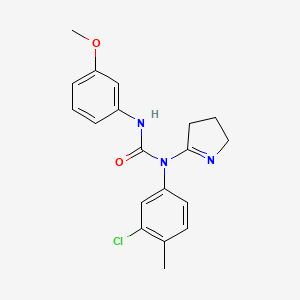
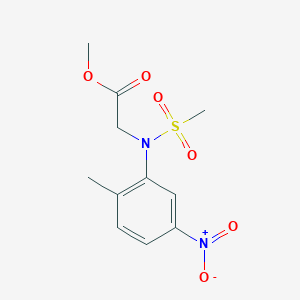
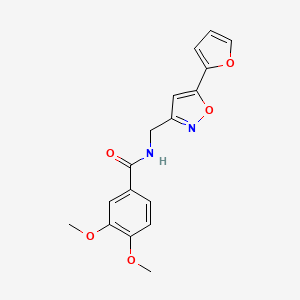
![(2~{R})-2-[[2-[(3-cyanophenyl)methoxy]-4-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-phenyl]methoxy]-5-methyl-phenyl]methylamino]-3-oxidanyl-propanoic acid](/img/structure/B2905482.png)
